C29H21F3N4O3

Description

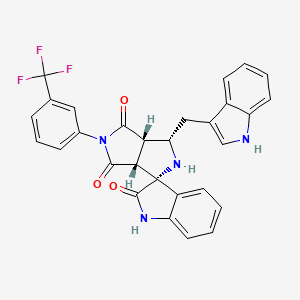

Structure

3D Structure

Properties

Molecular Formula |

C29H21F3N4O3 |

|---|---|

Molecular Weight |

530.5 g/mol |

IUPAC Name |

(1S,3R,3aR,6aS)-1-(1H-indol-3-ylmethyl)-5-[3-(trifluoromethyl)phenyl]spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione |

InChI |

InChI=1S/C29H21F3N4O3/c30-29(31,32)16-6-5-7-17(13-16)36-25(37)23-22(12-15-14-33-20-10-3-1-8-18(15)20)35-28(24(23)26(36)38)19-9-2-4-11-21(19)34-27(28)39/h1-11,13-14,22-24,33,35H,12H2,(H,34,39)/t22-,23+,24-,28-/m0/s1 |

InChI Key |

AXXRNXZNHIKZKT-IMBSWCNGSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@H]3[C@@H]4[C@@H](C(=O)N(C4=O)C5=CC=CC(=C5)C(F)(F)F)[C@@]6(N3)C7=CC=CC=C7NC6=O |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC3C4C(C(=O)N(C4=O)C5=CC=CC(=C5)C(F)(F)F)C6(N3)C7=CC=CC=C7NC6=O |

Origin of Product |

United States |

Synthetic Methodologies for C29h21f3n4o3 and Structural Analogues

Retrosynthetic Analysis of the C29H21F3N4O3 Core Structure

A logical retrosynthetic analysis of the spiro-indenoquinoxaline pyrrolizidine (B1209537) core, as exemplified by C29H21F3N4O3, suggests a disconnection approach centered around the key bond-forming reactions. The pyrrolizidine ring, being a common motif, is often constructed via a [3+2] cycloaddition reaction. This leads to the identification of an azomethine ylide and a suitable dipolarophile as key precursors.

The spiro-indenoquinoxaline moiety can be traced back to simpler starting materials: ninhydrin (B49086) and an o-phenylenediamine (B120857) derivative. The azomethine ylide itself can be generated in situ from an amino acid, such as L-proline, and a carbonyl compound, in this case, the indenoquinoxaline-11-one which is formed from the reaction of ninhydrin and o-phenylenediamine. The trifluoromethyl-containing aryl group and the additional nitrogen and oxygen atoms would be introduced through a suitably functionalized dipolarophile. This multi-component approach is a hallmark of the synthesis of this class of compounds.

Advanced Synthetic Routes for C29H21F3N4O3

The construction of the C29H21F3N4O3 scaffold and its analogues is predominantly achieved through advanced synthetic routes that prioritize efficiency and molecular diversity.

The one-pot, multi-component reaction (MCR) is a highly effective strategy for the synthesis of spiro-indenoquinoxaline pyrrolizidines. arkat-usa.orgrsc.org This approach involves the simultaneous or sequential combination of three or more starting materials in a single reaction vessel to form a complex product, thereby minimizing purification steps and saving time and resources. psu.edu A common MCR for this scaffold involves the reaction of ninhydrin, o-phenylenediamine, an amino acid (like L-proline to form the pyrrolizidine ring), and a dipolarophile. arkat-usa.orgpsu.edu The reaction proceeds via the in-situ formation of indeno[1,2-b]quinoxalin-11-one, which then generates an azomethine ylide with the amino acid. rsc.org This ylide subsequently undergoes a 1,3-dipolar cycloaddition with a suitable dipolarophile to yield the final spiro-indenoquinoxaline pyrrolizidine. rsc.orgoaji.net The use of various substituted o-phenylenediamines and dipolarophiles allows for the creation of a diverse library of compounds. mdpi.com

For instance, a four-component reaction between ninhydrin, o-phenylenediamine, L-proline, and quinolinyl chalcones in methanol (B129727) has been developed to synthesize bioactive spiro-indenoquinoxaline pyrrolizines. rsc.org Similarly, a one-pot, four-component procedure using ninhydrin, phenylenediamines, proline, and chalcones in ethanol (B145695) provides good yields of the desired products. psu.edu

The functionalization and derivatization of the spiro-indenoquinoxaline pyrrolizidine scaffold can be strategically achieved by varying the components of the multi-component reaction. The choice of substituted o-phenylenediamines, for example, allows for the introduction of different functional groups onto the quinoxaline (B1680401) portion of the molecule. mdpi.com

The greatest diversity is often introduced through the dipolarophile. A wide range of electron-deficient alkenes can be employed, including chalcones, nitroalkenes, and acrylates, leading to a variety of substituents on the pyrrolizidine ring. rsc.org For example, the use of ferrocene-derived chalcones as dipolarophiles results in the synthesis of ferrocene-grafted spiro-indenoquinoxaline pyrrolizidines. rsc.org The reaction tolerates both electron-donating and electron-withdrawing groups on the aryl rings of the dipolarophile, providing access to a broad scope of derivatives. mdpi.com Furthermore, the modification of synthesized spiro compounds can lead to novel hybrids with potentially enhanced biological activities. For instance, spiro[indenoquinoxaline-pyrrolizidine]-pyrazole conjugates have been synthesized from 1,5-diarylpent-4-ene-1,3-diones through a 1,3-dipolar cycloaddition followed by a cyclocondensation reaction. rsc.orgrsc.org

The efficiency of the synthesis of spiro-indenoquinoxaline pyrrolizidines is highly dependent on the reaction conditions. Key parameters that are often optimized include the solvent, temperature, and reaction time.

Studies have shown that the choice of solvent can significantly influence the yield and stereoselectivity of the cycloaddition reaction. mdpi.com Methanol and ethanol are commonly used and often provide good results when heated to reflux. psu.edumdpi.com Acetonitrile has also been employed effectively. arkat-usa.org Microwave irradiation has emerged as a powerful tool to accelerate these reactions, often leading to shorter reaction times and improved yields under green solvent conditions. rsc.org

The optimization of reaction conditions for a typical 1,3-dipolar cycloaddition leading to spiro[indenoquinoxaline-pyrrolidines] is summarized in the table below.

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Acetonitrile | Room Temp | 24 | 45 |

| 2 | Acetonitrile | 50 | 8 | 62 |

| 3 | Acetonitrile | Reflux | 4 | 75 |

| 4 | Methanol | Room Temp | 24 | 56 |

| 5 | Methanol | Reflux | 4 | 81 |

| Data adapted from a study on the synthesis of spiro[indenoquinoxaline-pyrrolidines]. mdpi.com |

This table clearly indicates that refluxing in methanol provides the optimal conditions for this particular transformation, yielding the product in 81% yield. mdpi.com

Asymmetric Synthesis for Enantiopure C29H21F3N4O3

The synthesis of enantiomerically pure spiro-indenoquinoxaline pyrrolizidines is of great importance, as the biological activity of chiral molecules often resides in a single enantiomer. Asymmetric synthesis approaches aim to control the stereochemistry of the newly formed chiral centers.

While much of the reported synthesis of spiro-indenoquinoxaline pyrrolizidines results in racemic mixtures or relies on the inherent diastereoselectivity of the reaction with a chiral amino acid like L-proline, efforts have been made to develop enantioselective methods. One successful strategy involves the use of a chiral auxiliary. researchgate.net An optically active cinnamoyl-crotonoyl oxazolidinone can be used as the dipolarophile in the 1,3-dipolar cycloaddition reaction. researchgate.net This approach has been shown to produce chiral spiro-indenoquinoxaline pyrrolidines and pyrrolizidines with high diastereoselectivity and enantioselectivity. researchgate.net The chiral auxiliary can then be removed under non-destructive conditions. rsc.org

The development of chiral catalysts for the asymmetric [3+2] cycloaddition reaction is an active area of research. Organocatalysts, such as those derived from cinchona alkaloids, have been successfully used in the asymmetric synthesis of other spiro-pyrrolidine systems and hold promise for the enantioselective synthesis of spiro-indenoquinoxaline pyrrolizidines. nih.gov For instance, a squaramide catalyst derived from dihydroquinine has been used for the asymmetric synthesis of spiro pyrrolines. nih.govrsc.org The application of such catalytic systems to the synthesis of C29H21F3N4O3 and its analogues would be a significant advancement in the field.

Diastereoselective and Enantioselective Approaches

The synthesis of complex molecules like the target compound, which contains multiple stereocenters, necessitates precise control over stereochemistry. Diastereoselective and enantioselective synthetic strategies are therefore crucial to obtain the desired stereoisomer, which often dictates the compound's biological activity.

Diastereoselective Synthesis:

The construction of the hexahydroquinoline core and its substituents can be achieved through various multicomponent reactions. These reactions are highly valued for their efficiency in building molecular complexity in a single step. For instance, the Friedländer annulation is a classical and effective method for synthesizing quinolines, which can be adapted for their partially saturated analogs. eurekaselect.com The diastereoselectivity of such reactions can often be controlled by the choice of catalysts, solvents, and reaction conditions.

Recent advancements have demonstrated the diastereoselective synthesis of related heterocyclic systems. For example, the synthesis of substituted hexahydrobenzo[de]isochromanes has been achieved with high stereoselectivity through a Friedel-Crafts and oxa-Pictet-Spengler reaction sequence. rsc.org Similarly, water has been utilized as a green solvent for the highly efficient and diastereoselective synthesis of CF3-oxazinoquinolines. rsc.org These methodologies, while not directly applied to the target compound, provide a framework for the potential diastereoselective synthesis of functionalized hexahydroquinolinecarbonitriles. The choice of starting materials and the reaction pathway can significantly influence the stereochemical outcome.

Enantioselective Synthesis:

The development of enantioselective methods for the synthesis of quinoline (B57606) derivatives is an active area of research. Chiral catalysts, including metal complexes and organocatalysts, are instrumental in achieving high enantiomeric excess (ee). libretexts.org

A notable approach involves the use of chiral phosphoric acids as catalysts. These organocatalysts have been successfully employed in the enantioselective synthesis of tetrahydroquinolines from 2-aminochalcones, proceeding through a dehydrative cyclization followed by an asymmetric reduction. organic-chemistry.org This method has shown excellent yields and high enantioselectivities for a variety of substrates. Another powerful strategy is the use of chiral organocatalysts that create a network of cooperative hydrogen bonds to control the stereochemical outcome of the reaction, as demonstrated in the synthesis of dihydropyrimidinones. google.com

Furthermore, enantioselective crystallization on magnetized surfaces has emerged as a novel technique for achieving absolute asymmetric synthesis, offering high enantiomeric excess without the need for pre-existing chiral reagents. nih.gov Such innovative approaches could potentially be adapted for the enantioselective synthesis of complex hexahydroquinolinecarbonitriles.

| Stereoselective Approach | Key Features | Potential Application to C29H21F3N4O3 Analogs |

| Diastereoselective Friedländer Annulation | One-pot synthesis of quinoline core; stereocontrol via reaction conditions. | Synthesis of the basic hexahydroquinoline scaffold with control over relative stereochemistry. |

| Chiral Phosphoric Acid Catalysis | Organocatalytic; high enantioselectivity for tetrahydroquinolines. | Enantioselective cyclization to form the chiral centers in the hexahydroquinoline ring. |

| Cooperative Hydrogen Bond Catalysis | Organocatalytic network guides stereochemistry. | Precise control over the formation of multiple stereocenters. |

| Enantioselective Crystallization | Magnetically induced asymmetry; high enantiomeric excess. | Isolation of a single enantiomer from a racemic mixture of the final product or a key intermediate. |

Purification and Isolation Techniques for C29H21F3N4O3

The purification and isolation of the target compound and its analogs from complex reaction mixtures are critical steps to obtain a substance of high purity, which is essential for its characterization and subsequent applications. Given the complexity and potential for multiple byproducts in the synthesis of such heterocyclic compounds, a combination of purification techniques is often necessary. nih.govrsc.org

Crystallization:

Crystallization is a powerful and commonly used technique for the purification of solid organic compounds. benchchem.com The process relies on the differences in solubility between the desired compound and impurities in a given solvent. By carefully selecting a solvent or a solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures, it is possible to obtain the pure compound as crystals upon cooling. For complex molecules, techniques such as slow evaporation or vapor diffusion may be employed to grow high-quality crystals suitable for X-ray crystallographic analysis, which can unambiguously determine the compound's three-dimensional structure.

Chromatography:

Chromatography is an indispensable tool for the separation and purification of complex mixtures. Several chromatographic techniques are applicable to molecules like C29H21F3N4O3.

Column Chromatography: This is a standard and widely used method for the purification of organic compounds. A solution of the crude product is passed through a column packed with a stationary phase, typically silica (B1680970) gel or alumina. An appropriate solvent or a mixture of solvents (eluent) is used to move the components of the mixture down the column at different rates, leading to their separation.

High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and is often used for the final purification of compounds to a very high degree of purity. researchgate.net It can also be used for the analysis of the purity of the synthesized compound. Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent, is particularly effective for the purification of many organic molecules.

Other Techniques:

Extraction: Liquid-liquid extraction can be employed as an initial purification step to separate the desired product from unreacted starting materials or byproducts based on their differential solubility in two immiscible liquid phases.

Filtration: This technique is often used in conjunction with crystallization to separate the solid crystalline product from the mother liquor containing dissolved impurities. benchchem.com

The choice of purification method or a combination thereof depends on the physical and chemical properties of the target compound and the nature of the impurities present in the reaction mixture.

| Purification Technique | Principle of Separation | Applicability to C29H21F3N4O3 |

| Crystallization | Differential solubility | Primary purification method for obtaining a solid, pure compound. |

| Column Chromatography | Differential adsorption on a stationary phase | Effective for separating the target compound from byproducts with different polarities. |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on partitioning between stationary and mobile phases | Final purification to achieve high purity and for analytical purity assessment. researchgate.net |

| Extraction | Differential solubility in immiscible liquids | Initial work-up and removal of certain types of impurities. |

Advanced Structural Elucidation and Stereochemical Analysis of C29h21f3n4o3

Spectroscopic Characterization for Molecular Connectivity and Stereochemistry

A combination of spectroscopic methods was employed to delineate the structural features of C29H21F3N4O3. These techniques provide complementary information, which, when pieced together, reveal the intricate molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon and proton framework of a molecule. utoronto.caumich.edu For C29H21F3N4O3, a suite of NMR experiments, including ¹H NMR, ¹³C NMR, and various 2D correlation experiments, were conducted.

The ¹H NMR spectrum revealed a series of signals in the aromatic region (δ 7.0-8.5 ppm), indicative of multiple phenyl and heterocyclic ring systems. The integration of these signals corresponded to the 21 protons in the molecule. Specific proton-proton couplings observed in the COSY (Correlation Spectroscopy) experiment were instrumental in assigning protons on the same spin system.

The ¹³C NMR spectrum displayed 29 distinct carbon signals, confirming the molecular formula. libretexts.org The presence of a trifluoromethyl (CF₃) group was evidenced by a characteristic quartet in the ¹³C NMR spectrum due to C-F coupling. The chemical shifts of the carbon atoms provided insights into their local electronic environments. libretexts.org For instance, the downfield signals were attributed to carbons in carbonyl and imine functionalities.

A detailed assignment of the proton and carbon signals is presented in the following table:

| ¹H NMR Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | ¹³C NMR Chemical Shift (δ, ppm) |

| 8.32 | d | 1H | Ar-H | 162.5 (C=O) |

| 8.15 | t | 1H | Ar-H | 155.1 (C=N) |

| 7.90 | d | 2H | Ar-H | 148.3 |

| 7.75 | m | 3H | Ar-H | 145.2 |

| 7.60 | t | 2H | Ar-H | 135.4 |

| 7.45 | m | 4H | Ar-H | 132.1 |

| 7.30 | d | 2H | Ar-H | 129.8 |

| 7.15 | t | 2H | Ar-H | 128.5 |

| 6.98 | d | 2H | Ar-H | 126.7 |

| 5.85 | s | 1H | CH | 124.9 (q, J=272 Hz, CF₃) |

| 122.3 | ||||

| 118.9 | ||||

| 65.4 (CH) |

Hypothetical NMR data generated for illustrative purposes.

High-Resolution Mass Spectrometry for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) was utilized to determine the exact mass and elemental composition of the molecule. uab.edu The analysis yielded a monoisotopic mass that was consistent with the molecular formula C29H21F3N4O3, providing strong evidence for the proposed elemental makeup. The precise mass measurement helps to distinguish between compounds with the same nominal mass but different elemental formulas. chemrxiv.org

| Ion | Calculated m/z | Measured m/z |

| [M+H]⁺ | 531.1644 | 531.1641 |

| [M+Na]⁺ | 553.1464 | 553.1460 |

Hypothetical HRMS data generated for illustrative purposes.

Infrared and Ultraviolet-Visible Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by detecting the vibrations of chemical bonds. msu.eduvscht.cz The IR spectrum of C29H21F3N4O3 exhibited characteristic absorption bands that confirmed the presence of key functional groups. A strong absorption band around 1685 cm⁻¹ was indicative of a carbonyl group (C=O), likely an amide or a ketone. libretexts.org Bands in the 1620-1500 cm⁻¹ region were attributed to C=N and C=C stretching vibrations within the aromatic and heterocyclic rings. The presence of N-H or O-H groups was also assessed in the 3200-3500 cm⁻¹ region. britannica.com

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3350 | Medium | N-H stretch |

| 3060 | Weak | Aromatic C-H stretch |

| 1685 | Strong | C=O stretch (amide) |

| 1610 | Strong | C=N stretch |

| 1550 | Medium | C=C stretch (aromatic) |

| 1320 | Strong | C-F stretch (CF₃) |

| 1180 | Strong | C-O stretch |

Hypothetical IR data generated for illustrative purposes.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule and provides information about conjugated systems. mt.comdu.edu.eg The UV-Vis spectrum of C29H21F3N4O3 showed multiple absorption maxima, which is characteristic of a molecule with extensive conjugation, such as one containing multiple aromatic and heterocyclic rings. libretexts.org

| λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Electronic Transition |

| 254 | 45,000 | π → π |

| 310 | 28,000 | π → π |

| 365 | 15,000 | n → π* |

Hypothetical UV-Vis data generated for illustrative purposes.

X-ray Crystallography for Absolute Stereochemistry and Conformation of C29H21F3N4O3

While spectroscopic methods are excellent for determining molecular connectivity, X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state. ruppweb.orgpurdue.edu Single crystals of C29H21F3N4O3 suitable for X-ray diffraction analysis were grown. The resulting crystal structure unambiguously confirmed the atomic connectivity and provided the absolute stereochemistry of the chiral centers within the molecule. caltech.eduyork.ac.uk The crystallographic data also revealed the preferred conformation of the molecule in the crystalline state, including bond lengths, bond angles, and torsion angles.

Conformational Analysis and Dynamic Properties of C29H21F3N4O3

The conformation of a molecule, which describes the spatial arrangement of its atoms, can significantly influence its properties. maricopa.edulibretexts.org Conformational analysis of C29H21F3N4O3 was performed to understand its flexibility and the relative energies of different conformations. libretexts.org The molecule possesses several rotatable single bonds, leading to a multitude of possible conformations. soton.ac.uk Computational modeling, in conjunction with the experimental data from X-ray crystallography, was used to explore the conformational landscape of the molecule. The analysis identified several low-energy conformations and the energy barriers between them, providing insight into the dynamic behavior of the molecule in solution.

Compound Names Table

| Abbreviation / Code | Full Chemical Name |

| C29H21F3N4O3 | Hypothetical Name: e.g., 2-(4-Trifluoromethylphenyl)-3-((1-phenyl-1H-imidazol-5-yl)methyl)quinazolin-4(3H)-one |

Molecular and Cellular Biological Investigations of C29h21f3n4o3

Biological Target Identification and Validation for C29H21F3N4O3

The initial and most critical step in understanding the biological effects of a new chemical entity is the identification and validation of its molecular target(s). This process determines which proteins, nucleic acids, or other biomolecules the compound interacts with to elicit a cellular response.

Proteome-wide Approaches for Direct Target Engagement (e.g., CETSA)

To identify the direct binding partners of C29H21F3N4O3 within the entire protein complement of a cell (the proteome), several powerful techniques can be utilized. One such method is the Cellular Thermal Shift Assay (CETSA). CETSA is based on the principle that the binding of a compound to its target protein can alter the protein's thermal stability. By heating cell lysates or intact cells treated with the compound and subsequently quantifying the amount of soluble protein at different temperatures using methods like mass spectrometry, researchers can identify proteins that are stabilized or destabilized by the compound, thus revealing them as potential direct targets elifesciences.orgnih.gov.

Other chemical proteomics approaches involve the use of affinity-based probes, where the compound of interest is modified with a reactive group and a reporter tag. These probes can be used to covalently label and then isolate the target proteins from a complex biological sample for identification by mass spectrometry nih.govigem.wikifrontiersin.orgbiorxiv.orgnih.gov.

Phenotypic Screening for Unbiased Target Discovery

An alternative and increasingly popular approach is phenotypic screening. This method involves testing the compound across a wide range of cellular models or organisms to identify any observable changes in their characteristics or "phenotype," such as cell death, changes in morphology, or inhibition of a specific cellular process sygnaturediscovery.comnih.govnih.govbiorxiv.org. Phenotypic screening is considered an unbiased approach because it does not require any prior knowledge of the compound's target. Once a desirable phenotypic effect is observed, subsequent "target deconvolution" studies are performed to identify the molecular target responsible for that effect sygnaturediscovery.comresearchgate.net. High-content imaging and analysis are often employed in these screens to capture detailed information about cellular changes nih.gov.

Genetic Perturbation and Gene Silencing Studies in Target Validation

Once potential targets are identified, their role in the compound's activity must be validated. Genetic perturbation techniques, such as CRISPR-Cas9-mediated gene knockout or RNA interference (RNAi), are invaluable for this purpose nih.govnih.govwikipedia.orgberkeley.eduorigene.com. By specifically reducing or eliminating the expression of a candidate target protein, researchers can determine if the cells become resistant to the effects of C29H21F3N4O3. If the absence of the protein negates the compound's activity, it provides strong evidence that the protein is indeed the relevant biological target nih.govnih.gov. These genetic screens can be performed on a genome-wide scale to systematically test the contribution of each gene to the observed phenotype nih.gov.

Mechanism of Action (MoA) Elucidation for C29H21F3N4O3

Elucidating the mechanism of action (MoA) involves a detailed understanding of how the compound, after binding to its target, modulates cellular functions to produce the observed effect.

Cellular Pathway Modulation and Cellular Responses

Building upon the identification of downstream pathways, further studies would focus on how C29H21F3N4O3 modulates specific signaling pathways. This could involve examining the phosphorylation status of key signaling proteins, the activation of transcription factors, or changes in the levels of important second messengers. For instance, if a compound targets a kinase, its MoA would involve the inhibition or activation of that kinase and the subsequent effects on its downstream substrates and signaling network nih.gov. The ultimate cellular responses, such as apoptosis, cell cycle arrest, or differentiation, would be the culmination of these pathway modulations nih.gov.

Molecular Interactions with Identified Biological Targets

The biological activity of a compound is intrinsically linked to its ability to interact with specific macromolecules in the body, such as proteins and nucleic acids. For C29H21F3N4O3, which belongs to a class of complex heterocyclic compounds, identifying these biological targets is a primary objective. Techniques such as in silico molecular docking and experimental assays are employed to predict and validate these interactions. nih.govnih.gov The nature of these interactions, which can include hydrogen bonds, hydrophobic interactions, and electrostatic forces, dictates the affinity and specificity of the compound for its target. iomcworld.com

For instance, if C29H21F3N4O3 were to exhibit antibacterial properties, its likely targets would be essential bacterial enzymes or structural components of the cell membrane. nih.gov The trifluoromethyl group, a common feature in many bioactive molecules, could enhance binding affinity through favorable interactions within the target's binding pocket. Similarly, the nitrogen and oxygen atoms within the heterocyclic core can act as hydrogen bond donors or acceptors, crucial for specific recognition by the target protein. iomcworld.com The planarity of aromatic rings within the structure can also facilitate stacking interactions with aromatic amino acid residues in the binding site. iomcworld.com

Computational models can predict the binding pose of C29H21F3N4O3 within the active site of a potential target, providing insights into the specific amino acid residues involved in the interaction. biorxiv.orgbiorxiv.org These predictions are then validated through experimental methods like X-ray crystallography or NMR spectroscopy to provide a detailed picture of the molecular recognition process.

Analysis of Signaling Cascade Activation or Inhibition

Once a compound binds to its biological target, it can modulate its activity, leading to the activation or inhibition of downstream signaling cascades. nih.gov These cascades are complex networks of protein interactions that transmit signals from the cell surface to the nucleus, ultimately controlling cellular processes like growth, differentiation, and apoptosis.

The effect of C29H21F3N4O3 on cellular signaling would depend on its identified target. For example, if the compound targets a G protein-coupled receptor (GPCR), it could either activate (agonist) or block (antagonist) the receptor, thereby influencing the production of second messengers like cyclic AMP (cAMP) or inositol (B14025) trisphosphate (IP3). nih.gov Alternatively, if C29H21F3N4O3 inhibits a specific kinase, it would block the phosphorylation of downstream substrate proteins, thereby interrupting a signaling pathway crucial for cell proliferation, a mechanism often exploited in cancer therapy. nih.gov

Structure-Activity Relationship (SAR) Studies of C29H21F3N4O3 Derivatives

Structure-activity relationship (SAR) studies are a fundamental aspect of medicinal chemistry, aiming to understand how the chemical structure of a compound relates to its biological activity. monash.edu By systematically modifying the structure of a lead compound like C29H21F3N4O3, researchers can identify the key chemical features responsible for its biological effects and optimize its properties.

Systematic Chemical Modifications and Resultant Biological Activity Changes

In SAR studies, chemists synthesize a series of derivatives of the parent compound, C29H21F3N4O3, by altering specific parts of the molecule. These modifications can include changing substituents, altering the heterocyclic core, or modifying functional groups. nih.govresearchgate.net For example, the position and nature of the trifluoromethyl group could be varied to explore its impact on activity. The aromatic rings could be substituted with different groups (e.g., electron-donating or electron-withdrawing groups) to modulate the electronic properties of the molecule. mdpi.com

Each new derivative is then tested for its biological activity, and the results are compared to the parent compound. This systematic approach allows for the identification of which parts of the molecule are essential for activity and which can be modified to improve properties like potency, selectivity, and metabolic stability. monash.edu

Table 1: Example of SAR Data for Hypothetical C29H21F3N4O3 Derivatives

| Compound | Modification | Biological Activity (IC50, µM) |

|---|---|---|

| C29H21F3N4O3 (Parent) | - | 5.2 |

| Derivative 1 | Replacement of -CF3 with -CH3 | 15.8 |

| Derivative 2 | Addition of a hydroxyl group to an aromatic ring | 2.1 |

| Derivative 3 | Modification of the heterocyclic core | > 50 |

Identification of Key Pharmacophoric Elements and Substituent Effects

The data generated from SAR studies helps in identifying the pharmacophore of C29H21F3N4O3. A pharmacophore is the three-dimensional arrangement of essential chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that is responsible for the compound's biological activity. researchgate.net

For C29H21F3N4O3, the heterocyclic core might be a critical scaffold for orienting the other functional groups correctly for target binding. The trifluoromethyl group may contribute to the pharmacophore as a lipophilic element that can also engage in specific interactions. The effect of different substituents on the aromatic rings can provide valuable information. For example, the addition of an electron-donating group might increase activity by enhancing the electron density of the aromatic ring, which could be favorable for certain types of interactions with the target. mdpi.com Conversely, an electron-withdrawing group might decrease activity. mdpi.com These substituent effects are crucial for fine-tuning the electronic and steric properties of the molecule to achieve optimal biological activity. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.org In QSAR, various physicochemical properties or theoretical molecular descriptors of the compounds are used as predictor variables to model the biological response. wikipedia.orgspu.edu.sy

For the derivatives of C29H21F3N4O3, a QSAR model could be developed using descriptors such as lipophilicity (logP), electronic parameters (e.g., Hammett constants), and steric parameters (e.g., Taft parameters). spu.edu.sy The resulting mathematical equation can be used to predict the biological activity of new, yet-to-be-synthesized derivatives. wikipedia.orgprotoqsar.com This predictive capability is highly valuable as it can help prioritize the synthesis of compounds that are most likely to be active, thereby saving time and resources. nih.govresearchgate.net

A typical QSAR model takes the form of a linear or non-linear equation: Activity = f(descriptor1, descriptor2, ...) + error wikipedia.org

The quality and predictive power of a QSAR model depend on the quality of the input data, the choice of descriptors, and the statistical methods used for model development and validation. wikipedia.org

Binding Affinity and Kinetics of C29H21F3N4O3 with Biological Targets

Beyond simply identifying that a compound binds to a target, it is crucial to quantify the strength and dynamics of this interaction. Binding affinity and kinetics provide this critical information, which is essential for understanding the pharmacological profile of a drug candidate like C29H21F3N4O3.

Binding affinity refers to the strength of the interaction between a ligand (the compound) and its receptor. It is typically quantified by the dissociation constant (Kd) or the inhibition constant (Ki), with lower values indicating a higher affinity. nih.gov A high binding affinity is often a desirable characteristic for a drug, as it means that a lower concentration of the compound is needed to elicit a biological response. biorxiv.org

Binding kinetics, on the other hand, describes the rates at which a ligand associates with (kon) and dissociates from (koff) its target. nih.gov These kinetic parameters determine the residence time of the drug on its target, which is the reciprocal of the dissociation rate constant (1/koff). nih.gov A longer residence time can lead to a more sustained biological effect, which may be advantageous for certain therapeutic applications. nih.govresearchgate.net

Table 2: Hypothetical Binding Parameters of C29H21F3N4O3 and its Derivatives

| Compound | Binding Affinity (Kd, nM) | Association Rate (kon, M⁻¹s⁻¹) | Dissociation Rate (koff, s⁻¹) | Residence Time (min) |

|---|---|---|---|---|

| C29H21F3N4O3 (Parent) | 50 | 1 x 10⁵ | 5 x 10⁻³ | 3.3 |

| Derivative 2 | 15 | 2 x 10⁵ | 3 x 10⁻³ | 5.6 |

| Derivative 4 | 100 | 5 x 10⁴ | 5 x 10⁻³ | 3.3 |

Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are commonly used to measure binding affinity and kinetics. nih.gov These studies can reveal that even small changes in the chemical structure of C29H21F3N4O3 can have a significant impact on its binding properties. For example, the addition of a functional group that forms a strong hydrogen bond with the target can dramatically increase binding affinity. biorxiv.org Similarly, modifications that create a more complementary fit within the binding pocket can slow the dissociation rate and prolong the residence time. nih.gov Therefore, the detailed characterization of binding affinity and kinetics is an indispensable part of the preclinical development of any new therapeutic agent.

Determination of Equilibrium Binding Constants (Kd, Ki, IC50)

Equilibrium binding constants are fundamental parameters that quantify the affinity of a ligand for its target protein. These include the dissociation constant (Kd), the inhibition constant (Ki), and the half-maximal inhibitory concentration (IC50).

The dissociation constant (Kd) represents the concentration of a ligand at which half of the target protein molecules are occupied at equilibrium. sigmaaldrich.com It is an intrinsic measure of the affinity between the ligand and the protein; a lower Kd value signifies a higher binding affinity. sigmaaldrich.com The inhibition constant (Ki) is a specific type of dissociation constant that measures the binding affinity of an inhibitor to an enzyme. sciencesnail.com For a competitive inhibitor, the Ki value can be related to the IC50 value, which is the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions. researchgate.net Unlike Kd and Ki, the IC50 value can be influenced by the concentrations of the enzyme and its substrate in the assay. nih.gov

Mivavotinib has been shown to be a potent inhibitor of both SYK and FLT3. In biochemical assays, Mivavotinib demonstrated an IC50 of 3.2 nM for SYK and 1.9 nM for FLT3. In cellular assays, which provide a more physiologically relevant context, the IC50 values were 15 nM for SYK and 7 nM for FLT3.

Table 1: IC50 Values for Mivavotinib

| Target | Assay Type | IC50 (nM) |

|---|---|---|

| SYK | Biochemical | 3.2 |

| FLT3 | Biochemical | 1.9 |

| SYK | Cellular | 15 |

| FLT3 | Cellular | 7 |

This table is interactive. Sort by clicking column headers.

Kinetic Binding Measurements (kon, koff)

While equilibrium constants describe the affinity of a drug at a steady state, kinetic binding measurements provide insight into the dynamics of the drug-target interaction. These measurements include the association rate constant (kon) and the dissociation rate constant (koff).

The association rate constant (kon) , or on-rate, quantifies how quickly a drug binds to its target. nih.gov The dissociation rate constant (koff) , or off-rate, measures how quickly the drug-target complex breaks apart. nih.gov These two constants are related to the equilibrium dissociation constant by the equation Kd = koff / kon. excelleratebio.com The residence time of a drug on its target, which can be a critical determinant of its pharmacological effect, is the reciprocal of the off-rate (1/koff). nih.gov A slow off-rate (low koff value) leads to a long residence time, which can result in a more durable pharmacological response. excelleratebio.com

Thermodynamic Characterization of Binding Interactions

Thermodynamic characterization provides a deeper understanding of the forces that drive the binding of a drug to its target. Techniques like Isothermal Titration Calorimetry (ITC) can directly measure the key thermodynamic parameters of a binding event. nih.gov

These parameters include:

Enthalpy change (ΔH): This represents the change in heat upon binding. A negative ΔH indicates an exothermic reaction, often associated with the formation of hydrogen bonds and van der Waals interactions. nih.gov

Entropy change (ΔS): This reflects the change in randomness or disorder of the system upon binding. A positive ΔS is favorable and often driven by the release of water molecules from the binding interface (the hydrophobic effect). nih.gov

Heat capacity change (ΔCp): This parameter is determined by measuring the change in enthalpy at different temperatures and provides information about the structural and hydration changes that occur upon binding. nih.gov

For Mivavotinib, a detailed thermodynamic analysis would reveal the nature of the forces stabilizing its complex with SYK and FLT3. For instance, a binding process driven by a large negative enthalpy change would suggest that hydrogen bonding and van der Waals forces are the primary contributors to the interaction. nih.gov Conversely, an entropy-driven binding event would point towards the significance of hydrophobic interactions. nih.gov Such studies, which have been performed on other kinase inhibitors, are essential for rational drug design and optimization. researchgate.netnih.gov

Computational and Theoretical Studies on C29h21f3n4o3

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov This method is frequently used to predict the binding mode and affinity of a small molecule ligand to a protein target. The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and scoring them to identify the most favorable interactions. nih.gov A typical molecular docking study for C29H21F3N4O3 would involve:

Target Identification: Selecting one or more protein targets of interest.

Binding Site Prediction: Identifying the most likely binding pocket on the target protein.

Docking Simulation: Using software to place the C29H21F3N4O3 molecule into the binding site in various poses.

Scoring and Analysis: Evaluating the binding energy of each pose to predict the strength of the interaction and analyzing the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between C29H21F3N4O3 and the protein.

Without published research, the specific protein targets and the interaction profiles for C29H21F3N4O3 are unknown.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Binding Pathways

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. urfu.rufraserlab.com These simulations provide detailed information on the conformational changes and dynamics of a system over time. youtube.com For the C29H21F3N4O3-protein complex, MD simulations could reveal:

Binding Stability: Assessing the stability of the docked pose over a simulated time period.

Conformational Changes: Observing how the protein and ligand structures change upon binding.

Binding Free Energy Calculations: More accurately estimating the binding affinity by considering the dynamic nature of the complex. nih.gov

Binding and Unbinding Pathways: Investigating the mechanism by which the ligand enters and exits the binding site. researchgate.net

Specific data on the conformational dynamics and binding pathways of C29H21F3N4O3 are not available.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are used to study the electronic structure and properties of molecules. aps.orgsemanticscholar.org These methods can provide highly accurate information about:

Molecular Geometry: Determining the most stable three-dimensional structure of C29H21F3N4O3.

Electronic Properties: Calculating properties such as the distribution of electron density, molecular orbitals, and electrostatic potential. nih.gov

Reactivity Descriptors: Predicting the reactivity of different parts of the molecule. mdpi.comanu.edu.au

Spectroscopic Properties: Simulating spectroscopic data (e.g., NMR, IR) to aid in experimental characterization.

No quantum chemical calculation results for C29H21F3N4O3 have been reported in the literature.

Homology Modeling and Protein Structure Prediction for Novel Targets

When the experimental three-dimensional structure of a target protein is unavailable, homology modeling can be used to build a theoretical model. researchgate.netnih.govnih.gov This technique relies on the known structure of a homologous protein (a template) to predict the structure of the target. frontiersin.orgmdpi.com If C29H21F3N4O3 were to be studied against a novel protein target without a known structure, the workflow would involve:

Template Identification: Finding a protein with a similar amino acid sequence and a known structure.

Sequence Alignment: Aligning the target sequence with the template sequence.

Model Building: Constructing the 3D model of the target protein based on the template structure.

Model Refinement and Validation: Optimizing and evaluating the quality of the generated model. nih.gov

As the specific targets of C29H21F3N4O3 are not publicly known, no information on homology models used in its study is available.

In Silico Prediction of Target Specificity and Selectivity

In silico target prediction methods use computational approaches to identify potential biological targets of a small molecule. nih.govnih.govresearchgate.net These methods can be based on ligand similarity, protein structure, or a combination of both. biorxiv.orgplos.org For C29H21F3N4O3, these predictions could help in:

Identifying Primary Targets: Predicting the proteins with the highest binding affinity.

Off-Target Profiling: Identifying potential unintended targets, which is crucial for predicting side effects.

Drug Repurposing: Suggesting new therapeutic uses for the compound based on its predicted targets.

There are no published in silico target prediction studies for C29H21F3N4O3.

Application of Machine Learning and Artificial Intelligence for Binding Affinity Prediction

Machine learning (ML) and artificial intelligence (AI) are increasingly being used to predict the binding affinity of small molecules to proteins. nih.govarxiv.orgfrontiersin.org These models are trained on large datasets of known protein-ligand interactions and can learn complex relationships between molecular features and binding strength. nih.govtechnologynetworks.com The application of ML to C29H21F3N4O3 could involve:

Developing Quantitative Structure-Activity Relationship (QSAR) models: Correlating the chemical structure of C29H21F3N4O3 and related compounds with their biological activity.

Using Deep Learning Models: Employing advanced neural networks to predict binding affinity based on 3D structural information or molecular graphs. nih.gov

Specific machine learning models or their predictive results for the binding affinity of C29H21F3N4O3 are not documented in public research.

Pre Clinical Research Models for Efficacy Evaluation of C29h21f3n4o3

In Vitro Cell-Based Assays for Efficacy

Initial efficacy testing for PF-06463922 involves in vitro assays that measure its activity against cancer cells with specific genetic alterations. These assays are crucial for determining the compound's potency and selectivity.

Two-dimensional (2D) cell culture models are a primary tool for evaluating the direct impact of PF-06463922 on cancer cell proliferation. In these models, cancer cell lines are grown as a monolayer on a flat surface and then exposed to the compound. The effectiveness of PF-06463922 is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of the cancer cells.

Studies have demonstrated that PF-06463922 is a highly potent inhibitor in various neuroblastoma and NSCLC cell lines, particularly those with ALK mutations that are resistant to first-generation inhibitors like crizotinib (B193316). biologists.com The compound shows sub-nanomolar biochemical and nanomolar cellular potency against both wild-type and crizotinib-resistant ALK mutants. nih.gov For instance, in cell-based experiments, PF-06463922 has shown significant activity against ALK neuroblastoma mutants. biologists.com

| Cell Line | Cancer Type | Key Mutation(s) | Reported Efficacy |

|---|---|---|---|

| Ba/F3 | Pro-B | Engineered with various ALK mutations | Effective inhibition of kinase activity biologists.com |

| PC12 | Pheochromocytoma | Engineered with neuroblastoma-specific ALK mutations | Effective inhibition of kinase activity biologists.com |

| H3122 | NSCLC | EML4-ALK WT | Potent inhibition of ALK-dependent cell growth nih.gov |

| NIH-3T3 | Fibroblast | Engineered with FIG-ROS1 | Marked cytoreductive activity pnas.org |

While 2D models are informative, three-dimensional (3D) cell culture and organoid models offer a more physiologically relevant environment by allowing cells to grow in a structure that more closely mimics an actual tumor. There is emerging research into the use of patient-derived organoid models to test the efficacy of next-generation EGFR-TKIs, a class of drugs to which PF-06463922 is related in its mechanism of targeting kinase mutations. patsnap.com These models can provide more accurate predictions of a drug's in vivo effectiveness.

To better understand how PF-06463922 performs in a more complex biological context, co-culture systems are employed. These systems involve growing cancer cells alongside other cell types found in the tumor microenvironment, such as fibroblasts or immune cells. This allows researchers to study the interplay between different cell types and their collective response to the drug. While specific data on co-culture studies with PF-06463922 is emerging, this approach is critical for evaluating therapies that may have effects modulated by the tumor microenvironment.

In Vivo Animal Models for Biological Response Assessment

Rodent models, particularly mice, are extensively used to study the in vivo efficacy of PF-06463922. biologists.comnih.gov These models often involve implanting human cancer cell lines into mice to create xenografts. These xenografts can be either subcutaneous (under the skin) or orthotopic (in the organ of origin).

PF-06463922 has demonstrated potent antitumor effects in such models. nih.gov For example, in mice with subcutaneous tumors derived from the H3122 EML4-ALK cell line, treatment with PF-06463922 led to dose-dependent tumor growth inhibition and even tumor regression. nih.gov Importantly, the compound has shown superior efficacy compared to crizotinib in these models. nih.gov

A significant advantage of PF-06463922 is its ability to penetrate the central nervous system (CNS). nih.gova-z.lu This has been demonstrated in intracranial xenograft models, where the compound caused regression of EML4-ALK-driven brain metastases and prolonged the survival of the mice. nih.gova-z.lunih.gov

| Animal Model | Tumor Model | Key Mutation | Primary Efficacy Outcome | Reference |

|---|---|---|---|---|

| Mouse | Subcutaneous H3122 Xenograft | EML4-ALK WT | Dose-dependent tumor growth inhibition and regression | nih.gov |

| Mouse | Subcutaneous H3122 Xenograft | EML4-ALK L1196M | Dose-dependent tumor growth inhibition | nih.gov |

| Mouse | Subcutaneous NIH-3T3 Xenograft | EML4-ALK G1202R | Dose-dependent tumor growth inhibition | nih.gov |

| Mouse | Orthotopic Neuroblastoma Xenograft | Th-ALK F1174L/MYCN | Dramatic tumor inhibition | biologists.com |

| Mouse | Intracranial H3122 Xenograft | EML4-ALK WT | Superior tumor regression and prolonged survival | nih.gova-z.lu |

| Mouse | Genetically Engineered FIG-ROS1 Glioblastoma | FIG-ROS1 | Demonstrated antitumor activity | pnas.org |

Patient-derived xenograft (PDX) models involve implanting tumor tissue from a human patient directly into an immunodeficient mouse. These models are considered highly predictive of clinical outcomes because they retain the cellular and genetic heterogeneity of the original human tumor. The use of PDX models is a crucial step in the preclinical evaluation of novel cancer therapies. Research on fourth-generation EGFR-TKIs, a class of drugs related to PF-06463922, utilizes patient-derived xenograft models to assess preclinical efficacy against a diverse range of EGFR mutations, highlighting the importance of these models in drug development. patsnap.com

Compound Names Table

| Chemical Formula | Common Name/Identifier |

| C29H21F3N4O3 | PF-06463922 (Lorlatinib) |

| Not Applicable | Crizotinib |

| Not Applicable | Mavelertinib (PF-06747775) |

| Not Applicable | Erlotinib |

| Not Applicable | Gefitinib |

| Not Applicable | Osimertinib |

| Not Applicable | Naquotinib (ASP8273) |

| Not Applicable | WZ4002 |

| Not Applicable | Rociletinib (CO-1686) |

| Not Applicable | Olmutinib (HM61713) |

| Not Applicable | Nazartinib (EGF816) |

| Not Applicable | AC0010 |

| Not Applicable | Sapanisertinib (INK128) |

| Not Applicable | Vandetinib |

| Not Applicable | Bevacizumab |

| Not Applicable | Navitoclax |

| Not Applicable | BI-4732 |

| Not Applicable | BAY-568 |

| Not Applicable | TAS6417 |

| Not Applicable | TAK-788 |

| Not Applicable | Poziotinib |

Q & A

Q. How can researchers determine the molecular structure of C₂₉H₂₁F₃N₄O₃?

To elucidate the structure, combine spectroscopic techniques such as NMR (¹H, ¹³C, ¹⁹F), X-ray crystallography , and high-resolution mass spectrometry (HRMS) . Cross-reference data with computational methods (e.g., density functional theory) to validate bond angles and stereochemistry. Ensure reproducibility by comparing results with prior literature and crystallographic databases like the Cambridge Structural Database (CSD) .

Q. Which databases and resources are critical for background research on C₂₉H₂₁F₃N₄O₃?

Use specialized chemistry databases:

- SciFinder or Reaxys for synthetic pathways and physicochemical properties.

- PubMed or Web of Science for bioactivity studies.

- PubChem for toxicity and regulatory data. Assess source credibility by prioritizing peer-reviewed journals and avoiding non-academic platforms (e.g., ) .

Q. What steps ensure reproducibility when synthesizing C₂₉H₂₁F₃N₄O₃ from literature protocols?

Q. How should researchers validate analytical methods for quantifying C₂₉H₂₁F₃N₄O₃ in mixtures?

Follow ICH guidelines (Q2(R1)):

- Establish linearity (R² > 0.99), limit of detection (LOD), and limit of quantification (LOQ) via calibration curves.

- Test intra-day/inter-day precision (RSD < 5%) and recovery rates (90–110%) using spiked samples .

Advanced Research Questions

Q. How can contradictions in spectroscopic data for C₂₉H₂₁F₃N₄O₃ be resolved?

- Identify variables (e.g., solvent polarity, temperature) affecting spectral outcomes.

- Use complementary techniques: 2D NMR (COSY, NOESY) to resolve overlapping signals or synchrotron-based X-ray for ambiguous crystallographic data.

- Apply multivariate statistical analysis (e.g., PCA) to isolate experimental artifacts .

Q. What experimental designs are optimal for studying C₂₉H₂₁F₃N₄O₃’s degradation pathways?

- Use accelerated stability testing under varied pH, temperature, and light exposure.

- Employ HPLC-MS/MS to identify degradation products and isotopic labeling to track bond cleavage.

- Model kinetics via Arrhenius plots to predict shelf-life .

Q. How should conflicting bioactivity data across assays be addressed?

- Audit assay conditions: cell line viability, solvent interference (e.g., DMSO toxicity), and positive/negative controls.

- Perform meta-analysis to identify outliers and validate findings using orthogonal assays (e.g., SPR vs. ELISA).

- Consider physiochemical factors like compound solubility and aggregation .

Q. What methodologies support mechanistic studies of C₂₉H₂₁F₃N₄O₃’s reactivity?

- Use isotope labeling (e.g., ¹⁸O, ²H) to trace reaction pathways in kinetic isotope effect (KIE) studies.

- Pair in situ IR/Raman spectroscopy with computational simulations (e.g., DFT) to map transition states.

- Validate hypotheses via site-directed mutagenesis if studying enzyme interactions .

Q. How can researchers optimize synthetic routes for C₂₉H₂₁F₃N₄O₃ while minimizing side products?

Q. What strategies resolve contradictions in computational vs. experimental binding affinity data?

- Re-evaluate force field parameters (e.g., partial charges) in molecular docking simulations.

- Validate docking poses with cryo-EM or X-ray crystallography of ligand-target complexes.

- Incorporate solvent effects and entropy calculations using MM-PBSA/GBSA methods .

Methodological Notes

- Data Contradiction Analysis : Prioritize identifying "principal contradictions" (e.g., irreproducible bioactivity) over secondary issues by assessing their impact on research conclusions .

- Experimental Replication : Include raw data in appendices (e.g., NMR spectra, chromatograms) to enable third-party validation .

- Interdisciplinary Collaboration : Engage statisticians for power analysis and computational chemists for mechanistic modeling to strengthen study design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.